molecular formula C23H22N2O3 B11571334 3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11571334
M. Wt: 374.4 g/mol
InChI Key: DZBHXBGFNDFBCX-UHFFFAOYSA-N
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Description

3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method involves the reaction of oxalyl chloride with pyrrole in the presence of dry triethylamine in dichloromethane at room temperature to install the α-oxo acid chloride at C3 . This intermediate can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of oximes, while reduction can yield alcohol derivatives.

Scientific Research Applications

3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-(4-pyrrol-1-ylphenyl)ethyl]-1-propan-2-ylindol-2-one

InChI

InChI=1S/C23H22N2O3/c1-16(2)25-20-8-4-3-7-19(20)23(28,22(25)27)15-21(26)17-9-11-18(12-10-17)24-13-5-6-14-24/h3-14,16,28H,15H2,1-2H3

InChI Key

DZBHXBGFNDFBCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)N4C=CC=C4)O

Origin of Product

United States

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